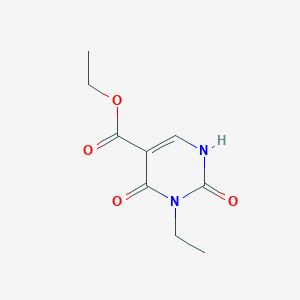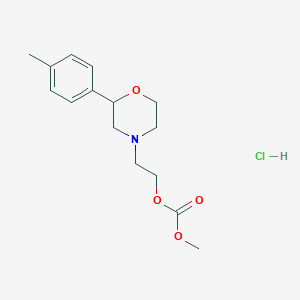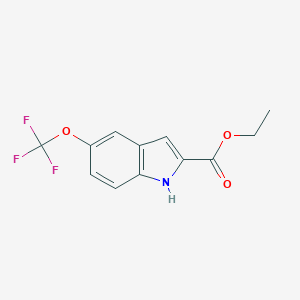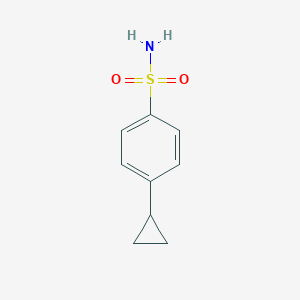
4-Ciclopropilbencenosulfonamida
Descripción general
Descripción
4-Cyclopropylbenzenesulfonamide is an organic compound characterized by a cyclopropyl group attached to a benzenesulfonamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Aplicaciones Científicas De Investigación
4-Cyclopropylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
4-Cyclopropylbenzenesulfonamide belongs to the class of sulfonamides, a group of synthetic antimicrobial drugs . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids, such as DNA or RNA .
Mode of Action
Sulfonamides, including 4-Cyclopropylbenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This inhibition disrupts the synthesis of nucleic acids, which are essential for bacterial growth and replication .
Biochemical Pathways
The inhibition of folic acid synthesis by 4-Cyclopropylbenzenesulfonamide affects major metabolic pathways. Folic acid is required for the synthesis of nucleic acids, which are crucial components of DNA and RNA . By inhibiting folic acid synthesis, 4-Cyclopropylbenzenesulfonamide disrupts nucleic acid synthesis, thereby inhibiting bacterial growth and replication .
Pharmacokinetics
They are known to be used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . .
Result of Action
The primary result of the action of 4-Cyclopropylbenzenesulfonamide is the inhibition of bacterial growth and replication. By competitively inhibiting dihydropteroate synthetase, it prevents the synthesis of folic acid, a crucial component for the synthesis of nucleic acids . This disruption in nucleic acid synthesis inhibits the growth and replication of bacteria, making 4-Cyclopropylbenzenesulfonamide an effective antibacterial agent .
Action Environment
The action, efficacy, and stability of 4-Cyclopropylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s metabolism and excretion . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylbenzenesulfonamide typically involves the reaction of cyclopropylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cyclopropylamine+Benzenesulfonyl chloride→4-Cyclopropylbenzenesulfonamide+HCl
The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropylbenzenesulfonamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-cyclopropylbenzenesulfonic acid.
Reduction: Formation of 4-cyclopropylbenzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of 4-cyclopropylbenzenesulfonamide.
Comparación Con Compuestos Similares
- 4-Amino-N-cyclopropylbenzenesulfonamide
- 4-Nitrophenylsulfonamide
- 4-Thiazolone-benzenesulfonamide derivatives
Comparison: 4-Cyclopropylbenzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other benzenesulfonamide derivatives, it exhibits higher stability and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRLGLFTKQDBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598784 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167403-81-8 | |
| Record name | 4-Cyclopropylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
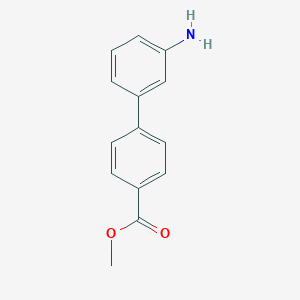
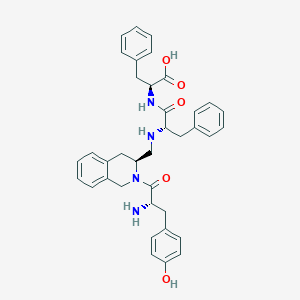
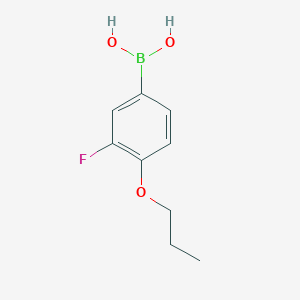
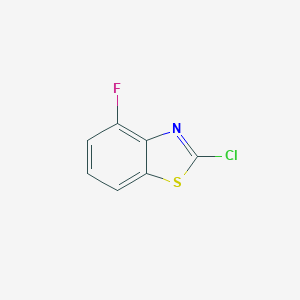
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)
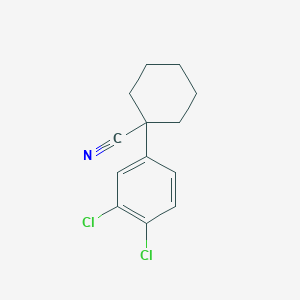
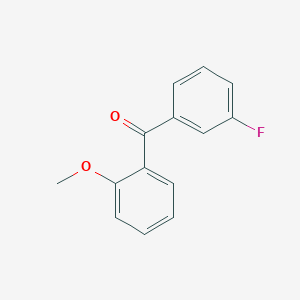
![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)
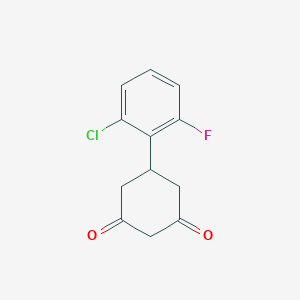
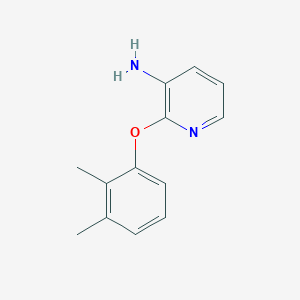
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)
